3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide
Description
3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is an organic compound belonging to the class of carboxamides. This compound features a pyridine ring substituted with an ethyl group at the 3-position and a carboxamide group at the 2-position, which is further bonded to a 4-methoxyphenylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-13-5-4-10-17-15(13)16(19)18-11-12-6-8-14(20-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOCJNHKJUYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-ethylpyridine and 4-methoxybenzylamine.
Step 1 - Formation of Carboxylic Acid Intermediate: 3-ethylpyridine is first oxidized to form 3-ethylpyridine-2-carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.
Step 2 - Formation of Carboxamide: The carboxylic acid intermediate is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with 4-methoxybenzylamine to form 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: 3-ethylpyridine-2-carboxylic acid.
Reduction: 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studies on its interaction with biological macromolecules.
Industry
In the industrial sector, 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide can be used in the production of specialty chemicals and advanced materials. Its derivatives might find applications in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
3-ethyl-N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
3-ethyl-N-[(4-nitrophenyl)methyl]pyridine-2-carboxamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
